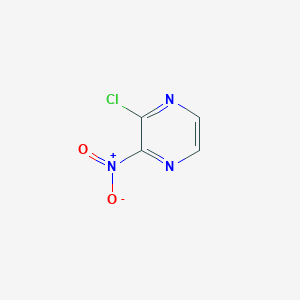

2-Chloro-3-nitropyrazine

Descripción general

Descripción

2-Chloro-3-nitropyrazine is an organic compound with the molecular formula C4H2ClN3O2 It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the second position and a nitro group at the third position on the pyrazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chloro-3-nitropyrazine can be synthesized through various methods. One common approach involves the nitration of 2-chloropyrazine. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrazine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic substitution under various conditions:

Key findings:

- Substitution kinetics show pseudo-first-order dependence on nucleophile concentration .

- Steric hindrance from the nitro group directs substitution predominantly at the 2-position .

Reduction Reactions

The nitro group (-NO<sub>2</sub>) is selectively reduced to an amino group (-NH<sub>2</sub>):

Mechanistic insights:

- Reduction proceeds via nitroso and hydroxylamine intermediates .

- Catalytic hydrogenation avoids acidic byproducts, enhancing purity .

Ring-Opening and Rearrangement Reactions

Treatment with hydroxide ions induces ring-opening:

Reaction Pathway :

2-Chloro-3-nitropyridine + 2 OH<sup>−</sup> → Dihydroxypyridine intermediate → Rearomatized product .

| Intermediate | Structure Confirmation | Experimental Method | Source |

|---|---|---|---|

| 1,2-Dihydropyridine sulfonic acid | X-ray crystallography | NMR, single-crystal analysis |

Key observations:

- Intramolecular nitro group migration occurs via radical pair intermediates .

- Ring-opening kinetics are pH-dependent, with faster rates under basic conditions .

Cross-Coupling Reactions

The chloro substituent participates in metal-catalyzed couplings:

Notable example:

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to specific positions:

Mechanistic note:

- Nitration occurs via mixed acid (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) generating nitronium ion.

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1. Precursor for Aminopyridines

2-Chloro-3-nitropyrazine serves as a precursor in the synthesis of aminopyridines, which are valuable intermediates in medicinal chemistry. The compound can be reacted with various amines to yield substituted aminopyridines. For instance, reactions with formamides under microwave irradiation have demonstrated high yields of the desired products, indicating its utility in generating complex nitrogen-containing compounds efficiently .

1.2. Chemoselective Reduction

Recent studies have highlighted a metal-free method for the reduction of nitro compounds, including this compound. This method achieves high yields under mild conditions, showcasing the compound's versatility in synthetic organic chemistry . The following table summarizes key reaction conditions and yields:

| Reaction Conditions | Yield (%) | Product |

|---|---|---|

| 80°C for 8 hours in sealed tube | 100% | N,N-Dimethyl-3-nitropyridin-2-amine |

| Room temperature for 5 hours with triethylamine | 95.76% | 3-Nitropyridin-2-amine |

| Refluxing in acetonitrile with sodium acetate | 86% | Methyl-3-nitropyridin-2-amine |

Pharmaceutical Applications

2.1. Drug Development

The compound has been investigated for its potential as an intermediate in drug synthesis, particularly for developing anti-inflammatory and anti-cancer agents. Its structural features allow it to interact with various biological targets effectively, making it a candidate for further pharmacological studies .

2.2. Pesticide Intermediates

In agrochemistry, this compound is recognized as an important intermediate for synthesizing pesticides. Its derivatives have shown promise in enhancing crop protection against pests and diseases, contributing to agricultural productivity .

Case Studies

3.1. Synthesis of Substituted Pyridines

A study conducted on the reaction of this compound with different amides demonstrated a successful pathway to obtain various substituted pyridines with good yields. The reaction conditions were optimized to enhance product formation, showcasing the compound's flexibility as a building block in organic synthesis .

3.2. Malonation Reactions

Research exploring malonation reactions involving substituted nitropyridines indicated that while some derivatives react favorably, others like this compound showed limited reactivity under certain conditions, leading to decomposition products instead of desired malonated products . This highlights the need for careful optimization when utilizing this compound in synthetic pathways.

Mecanismo De Acción

The mechanism of action of 2-chloro-3-nitropyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects or toxicity.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-3-nitropyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

2-Chloro-5-nitropyrazine: Differing in the position of the nitro group on the pyrazine ring.

3-Nitro-2-chloropyridine: Another isomer with the nitro and chlorine groups on a pyridine ring.

Uniqueness

2-Chloro-3-nitropyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

2-Chloro-3-nitropyrazine is a compound of significant interest in the field of medicinal chemistry and environmental science due to its biological activity and potential applications. Its structure, characterized by a chlorinated pyrazine ring with a nitro group, suggests multiple avenues for biological interactions. This article will explore its biological activity, including mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features:

- Chlorine atom at the 2-position

- Nitro group at the 3-position

- Pyrazine ring , which contributes to its reactivity and interaction with biological systems

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 158.54 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | Approximately 1.64 |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In a study conducted by Yadav et al., the compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The nitro group in the compound is believed to play a critical role in its antibacterial activity, potentially through the generation of reactive nitrogen species that damage cellular components.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that while this compound is effective against bacteria, it also exhibits cytotoxic effects on mammalian cell lines. The compound's IC50 values suggest a concentration-dependent cytotoxicity, which raises concerns regarding its therapeutic index .

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| HepG2 | 20 |

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Biological Chemistry evaluated the antibacterial efficacy of various nitro-substituted pyrazines, including this compound. The results indicated that this compound had a higher antibacterial potency compared to its unsubstituted analogs, suggesting that halogenation enhances biological activity .

Case Study 2: Environmental Impact

Another investigation assessed the environmental persistence of this compound in aquatic systems. The study found that the compound is stable under various pH conditions but can undergo photodegradation when exposed to UV light. This raises concerns regarding its potential accumulation in aquatic environments and subsequent effects on aquatic life .

Propiedades

IUPAC Name |

2-chloro-3-nitropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3O2/c5-3-4(8(9)10)7-2-1-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJAKBGXNXBMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579342 | |

| Record name | 2-Chloro-3-nitropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87885-43-6 | |

| Record name | 2-Chloro-3-nitropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.